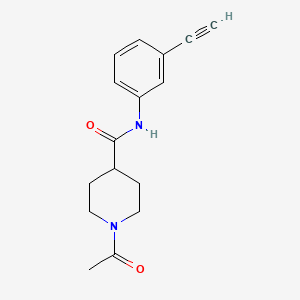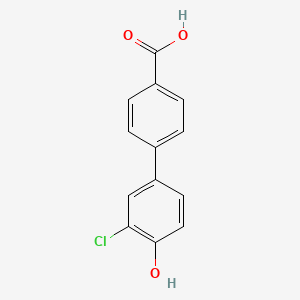
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester
説明
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester (1-Cl-1,2-CPDE-2-t-BuM) is a chlorinated cyclic ester that can be used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. 1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Cl-2-CPCA), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Cl-2-CPCA-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Cl-2-CPCA-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE).
科学的研究の応用
1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (this compound-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (this compound-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used to study the mechanism of the enantioselective epoxidation of olefins, as well as in the synthesis of various chiral organometallic compounds.
作用機序
1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester that is used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. Its mechanism of action involves the reaction of 1-Cl-1,2-CPDE-2-t-BuM with a base such as sodium hydroxide (NaOH) to form 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester). This reaction is then followed by the reaction of this compound with a methyl ester, such as 1-methyl ester, in the presence of a base such as sodium hydroxide (NaOH) to form 1-Cl-1,2-CPDE-2-t-BuM.
Biochemical and Physiological Effects
1-Cl-1,2-CPDE-2-t-BuM has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of various chiral organometallic compounds, which have been studied for their potential applications as pharmaceuticals and as catalysts in organic synthesis. In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE), which has been studied for its potential applications as an insecticide.
実験室実験の利点と制限
1-Cl-1,2-CPDE-2-t-BuM is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. This makes it suitable for use in laboratory experiments, as it is easy to handle and store. In addition, 1-Cl-1,2-CPDE-2-t-BuM is relatively inexpensive and can be used as a starting material in the synthesis of many different compounds. However, it is important to note that 1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester, and as such, it should be handled with care due to its potential toxicity.
将来の方向性
1-Cl-1,2-CPDE-2-t-BuM has potential applications in the synthesis of various chiral organometallic compounds and in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). Future research should focus on the development of new synthetic methods for the synthesis of 1-Cl-1,2-CPDE-2-t-BuM and on the study of its biochemical and physiological effects. In addition, further research should be conducted on the potential applications of 1-Cl-1,2-CPDE-2-t-BuM in the synthesis of chiral organometallic compounds and in the synthesis of 1,2-DCl-1,2-CPDE.
特性
IUPAC Name |
2-O-tert-butyl 1-O-methyl 1-chlorocyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-9(2,3)15-7(12)6-5-10(6,11)8(13)14-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBTWDAJDIHRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)










